The Core Mechanism of RC-3095 TFA: A Technical Guide for Researchers
The Core Mechanism of RC-3095 TFA: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular interactions and downstream effects of therapeutic candidates is paramount. This in-depth technical guide elucidates the mechanism of action of RC-3095 TFA, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).
RC-3095 TFA has demonstrated significant potential in preclinical and clinical research, primarily in the fields of oncology and inflammation. Its therapeutic effects are rooted in its ability to specifically block the signaling cascades initiated by the binding of natural ligands, such as Gastrin-Releasing Peptide (GRP), to GRPR. This guide will detail the core mechanism, summarize key quantitative data, outline experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Primary Mechanism of Action: Competitive Antagonism of GRPR
RC-3095 TFA functions as a selective and competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2][3] GRPR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, initiates a variety of cellular processes, including cell proliferation, hormone secretion, and smooth muscle contraction.[4] By binding to GRPR, RC-3095 TFA prevents the binding of GRP and other bombesin-like peptides, thereby inhibiting these downstream signaling events.[5][6]
The antagonism of GRPR by RC-3095 TFA has been shown to have a range of biological effects, including the inhibition of tumor growth and the reduction of inflammation.[5][7][8] In oncological models, the blockade of GRP-stimulated pathways can lead to the suppression of tumor cell proliferation.[5] In the context of inflammation, RC-3095 TFA has been observed to reduce the production of pro-inflammatory cytokines.[1]
GRPR Signaling Pathways Inhibited by RC-3095 TFA
GRPR activation typically leads to the activation of multiple intracellular signaling cascades. RC-3095 TFA's primary mechanism is to prevent the initiation of these pathways. The key signaling pathways affected are:
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Phospholipase C (PLC) Pathway: Upon GRP binding, GRPR activates Gq/11 proteins, which in turn activate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to many of the physiological effects of GRP.
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PI3K/Akt Pathway: GRPR signaling can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation.
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MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, another key regulator of cell growth and differentiation, can be activated by GRPR.
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Epidermal Growth Factor Receptor (EGFR) Transactivation: In some cancer models, GRP binding to GRPR can lead to the transactivation of the EGFR, further promoting cell proliferation. RC-3095 has been shown to decrease the levels and mRNA expression of EGFR in certain cancer cell lines.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of RC-3095 TFA.
Table 1: In Vitro Potency of RC-3095 TFA
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | ~100 nM | U2OS | GRPR Antagonist (Receptor Internalization) | [10] |
Table 2: In Vivo Efficacy and Pharmacokinetics of RC-3095
| Study Type | Animal Model/Subjects | Dosing | Key Findings | Reference |
| Anti-inflammatory | Mice with Collagen-Induced Arthritis (CIA) | 0.3 or 1 mg/kg, S.C. | Significant reduction in arthritis clinical scores and severity. | [1] |
| Anti-inflammatory | Mice with Antigen-Induced Arthritis (AIA) | 1 mg/kg, S.C. | Reduced neutrophil migration and pro-inflammatory cytokine levels (IL-17, IL-1β, TNFα). | [1] |
| Anti-tumor | Nude mice with H-69 SCLC xenografts | 10 µ g/animal/day , S.C. | ~50% decrease in tumor volume. | [8] |
| Phase I Clinical Trial | Patients with advanced solid malignancies | 8 to 96 µg/kg, S.C. | Plasma concentrations >100 ng/mL for ~8 hours; Elimination half-life of 8.6-10.9 hours. | [4] |
Experimental Protocols
The mechanism of action and biological effects of RC-3095 TFA have been elucidated through a variety of in vitro and in vivo experimental protocols.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonistic activity of RC-3095 TFA at the GRPR.
Experimental Workflow:
Methodologies:
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Cell Lines: Human prostate cancer cells (PC-3) and human osteosarcoma cells (U2OS) are commonly used as they endogenously or recombinantly express high levels of GRPR.
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Competitive Binding Assays: These assays typically involve the use of a radiolabeled GRP analog to compete with unlabeled RC-3095 TFA for binding to GRPR on intact cells or cell membranes. The amount of bound radioactivity is measured to determine the inhibitory concentration (IC50) or inhibition constant (Ki) of RC-3095 TFA.
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Receptor Internalization Assays: In this functional assay, GRPR is often tagged with a fluorescent protein (e.g., GFP). Upon agonist stimulation, the receptor internalizes, which can be quantified using high-content imaging. The ability of RC-3095 TFA to inhibit this internalization is measured to determine its antagonist potency (EC50).[10]
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Calcium Release Assays: Cells are loaded with a calcium-sensitive fluorescent dye. The addition of GRP triggers an increase in intracellular calcium, leading to a change in fluorescence. The antagonistic effect of RC-3095 TFA is determined by its ability to block this GRP-induced fluorescence signal.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of RC-3095 TFA in animal models of disease.
Methodologies:
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Animal Models:
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Oncology: Xenograft models where human cancer cells (e.g., H-69 small cell lung carcinoma) are implanted into immunodeficient mice are frequently used.[8]
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Inflammation: Models of arthritis, such as collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) in mice, are employed to assess the anti-inflammatory effects.[1]
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Drug Administration: RC-3095 TFA is typically administered via subcutaneous (S.C.) or intraperitoneal (I.P.) injections at various doses and schedules.
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Efficacy Endpoints:
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Oncology: Tumor volume and weight are measured over time. Immunohistochemistry may be used to assess changes in biomarkers within the tumor tissue.
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Inflammation: Clinical scores of disease severity, paw swelling, and histological analysis of joint inflammation are common endpoints. Cytokine levels in tissue or serum are often measured by ELISA.
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Conclusion
RC-3095 TFA exerts its biological effects through the selective and competitive antagonism of the Gastrin-Releasing Peptide Receptor. By blocking the binding of endogenous ligands, RC-3095 TFA effectively inhibits the activation of multiple downstream signaling pathways, including the PLC, PI3K/Akt, and MAPK/ERK pathways. This mechanism of action underlies its observed anti-tumor and anti-inflammatory properties in a range of preclinical and early clinical studies. The quantitative data on its potency and in vivo efficacy, combined with the established experimental protocols for its characterization, provide a solid foundation for its continued investigation and development as a potential therapeutic agent. This guide provides a core understanding of the mechanism of RC-3095 TFA for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
